Z-Gly-Gly-Arg-AMC HCl
Overview
Description
- Synthesis and Characterization : The synthesis and characterization of related compounds involve complex reactions. For instance, the synthesis of coordination polymers with thiosemicarbazone glyoxalic acid and their properties as enzyme inhibitors are studied (Huseynova et al., 2019).
Synthesis Analysis
- Coordination Polymers : The synthesis of coordination polymers, such as those involving zinc with tetrazolyl ligands, reveals insights into complex synthesis processes (Xi-Sen Wang et al., 2005).
- Metal-Organic Frameworks : The creation of metal-organic frameworks with hydrophilic tripeptide-functionalized components illustrates the intricate methods used in synthesizing complex molecules (Qianjing Liu et al., 2018).
Molecular Structure Analysis
- Crystal Structure : Research on coordination polymers provides insight into the molecular structure and crystalline form of related compounds (M. Huseynova et al., 2019).
Chemical Reactions and Properties
- Reactivity with Enzymes : The inhibitory properties of synthesized compounds against metabolic enzymes highlight the chemical reactivity and potential applications (M. Huseynova et al., 2019).
Physical Properties Analysis
- Coordination Polymer Properties : Studies on zinc coordination polymers provide information on their luminescent properties, offering insights into physical properties (Xi-Sen Wang et al., 2005).
Chemical Properties Analysis
- Catalytic Activity : The modulation of metal-organic frameworks to increase catalytic activity illustrates the chemical properties of these compounds (F. Vermoortele et al., 2013).
Scientific Research Applications
Thrombin Generation Assays
- Scientific Field : Hematology
- Application Summary : Z-Gly-Gly-Arg-AMC HCl is used as a substrate in thrombin generation assays, which are tests that help detect the levels of thrombin generated in patient samples . These assays can indicate if patients are at risk of clotting or bleeding .
- Methods of Application : The assays use chromogenic or fluorogenic substrates in plasma or whole blood . The rate of thrombin generation is monitored, and the data is processed to provide indications towards potential coagulation abnormalities .
- Results or Outcomes : The assays are able to monitor the rate of thrombin generation and can give indications towards potential coagulation abnormalities .
Analysis of Antiplatelet Agents
- Scientific Field : Pharmacology
- Application Summary : Z-Gly-Gly-Arg-AMC HCl is used in the study of antiplatelet agents . It is used to monitor thrombin generation in platelet-rich plasma .
- Methods of Application : Tissue factor-induced thrombin generation in platelet-rich plasma is monitored using continuous measurement of the hydrolysis rate of the thrombin-specific fluorogenic substrate Z-Gly-Gly-Arg-AMC .
- Results or Outcomes : The study found that the addition of certain antiplatelet agents caused the appearance of two peaks in the thrombin generation curve . This was attributed to delayed phosphatidylserine expression on platelets, leading to a second wave of thrombin generation .
Assaying Trypsin and Thrombin
- Scientific Field : Biochemistry
- Application Summary : Z-Gly-Gly-Arg-AMC HCl is used as a substrate in a direct fluorometric assay of urokinase and tissue-type plasminogen activator as well as for assaying trypsin and thrombin .
- Methods of Application : The substrate is used in the calibrated automated thrombogram (CAT), an automated test developed for determining hyper- and hypocoagulability .
- Results or Outcomes : The substrate is able to effectively assay trypsin and thrombin, providing valuable information about the coagulation status .
Determining Tryptic Activity of Proteasomes
- Scientific Field : Biochemistry
- Application Summary : Z-Gly-Gly-Arg-AMC HCl is used for determining the tryptic activity of proteasomes . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .
- Methods of Application : The substrate is used in a direct fluorometric assay of proteasomes . The rate of hydrolysis of the substrate is monitored, providing a measure of the tryptic activity of the proteasomes .
- Results or Outcomes : The assay provides a quantitative measure of the tryptic activity of proteasomes, which can be useful in various research contexts, including the study of diseases such as cancer where proteasome activity is often altered .
Direct Fluorometric Assay of Urokinase and Tissue-Type Plasminogen Activator
- Scientific Field : Biochemistry
- Application Summary : Z-Gly-Gly-Arg-AMC HCl is used in a direct fluorometric assay of urokinase and tissue-type plasminogen activator . These are important enzymes involved in the process of blood clot dissolution .
- Methods of Application : The substrate is used in a direct fluorometric assay . The rate of hydrolysis of the substrate is monitored, providing a measure of the activity of these enzymes .
- Results or Outcomes : The assay provides a quantitative measure of the activity of urokinase and tissue-type plasminogen activator, which can be useful in various research contexts, including the study of diseases such as thrombosis where the activity of these enzymes is often altered .
Calibrated Automated Thrombogram (CAT)
- Scientific Field : Hematology
- Application Summary : Z-Gly-Gly-Arg-AMC HCl is used as a thrombin substrate in the calibrated automated thrombogram (CAT), an automated test developed for determining hyper- and hypocoagulability .
- Methods of Application : The substrate is used in the CAT . The rate of thrombin generation is monitored, and the data is processed to provide indications towards potential coagulation abnormalities .
- Results or Outcomes : The CAT is able to monitor the rate of thrombin generation and can give indications towards potential coagulation abnormalities .
Analysis of Protease Activity in Cancer Research
- Scientific Field : Oncology
- Application Summary : Z-Gly-Gly-Arg-AMC HCl is used in cancer research to analyze the activity of proteases, which are enzymes that break down proteins . Protease activity is often altered in cancer cells, and this substrate can be used to measure these changes .
- Methods of Application : The substrate is used in a direct fluorometric assay of protease activity . The rate of hydrolysis of the substrate is monitored, providing a measure of the protease activity .
- Results or Outcomes : The assay provides a quantitative measure of protease activity, which can be useful in understanding the mechanisms of cancer progression and identifying potential therapeutic targets .
Study of Blood Coagulation System Status
- Scientific Field : Hematology
- Application Summary : Z-Gly-Gly-Arg-AMC HCl is used in the study of the blood coagulation system status . It is used in thrombin generation assays, which can provide insights into the coagulation status of a patient .
- Methods of Application : The substrate is used in thrombin generation assays . The rate of thrombin generation is monitored, and the data is processed to provide indications towards potential coagulation abnormalities .
- Results or Outcomes : The assays are able to monitor the rate of thrombin generation and can give indications towards potential coagulation abnormalities .
Analysis of Antiplatelet Agents
- Scientific Field : Pharmacology
- Application Summary : Z-Gly-Gly-Arg-AMC HCl is used in the study of antiplatelet agents . It is used to monitor thrombin generation in platelet-rich plasma .
- Methods of Application : Tissue factor-induced thrombin generation in platelet-rich plasma is monitored using continuous measurement of the hydrolysis rate of the thrombin-specific fluorogenic substrate Z-Gly-Gly-Arg-AMC .
- Results or Outcomes : The study found that the addition of certain antiplatelet agents caused the appearance of two peaks in the thrombin generation curve . This was attributed to delayed phosphatidylserine expression on platelets, leading to a second wave of thrombin generation .
Safety And Hazards
properties
IUPAC Name |
benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O7.ClH/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18;/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31);1H/t21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMJBLVMUDFWTM-BOXHHOBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34ClN7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-Gly-Arg-AMC HCl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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